molecular formula C18H28N2O3 B2733548 N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide CAS No. 953990-13-1

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2733548
CAS RN: 953990-13-1
M. Wt: 320.433
InChI Key: IJVHTUAUGHSBOJ-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as IPPAM, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in regulating calcium signaling, protein folding, and lipid metabolism. By binding to these receptors, this compound may modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is that it is a selective sigma-1 receptor agonist, meaning that it binds specifically to these receptors without affecting other receptor types. This makes it a useful tool for studying the role of sigma-1 receptors in various physiological processes. However, one limitation of this compound is that it has a relatively short half-life, which may make it less effective in certain experiments.

Future Directions

There are several potential future directions for research on N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of new treatments for mood disorders based on the compound's anxiolytic and antidepressant effects. Another area of interest is the role of sigma-1 receptors in regulating calcium signaling and protein folding, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 1-isopropylpiperidine with 3-methoxyphenol, followed by the addition of acetic anhydride and the purification of the resulting product. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind to sigma-1 receptors, which are believed to play a role in regulating neurotransmitter release and neuronal excitability. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new treatments for mood disorders.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)20-9-7-15(8-10-20)12-19-18(21)13-23-17-6-4-5-16(11-17)22-3/h4-6,11,14-15H,7-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVHTUAUGHSBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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